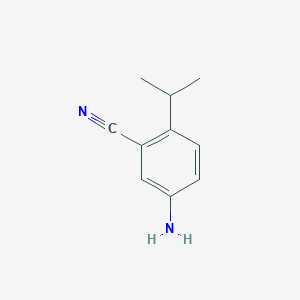

5-Amino-2-isopropylbenzonitrile

CAS No.:

Cat. No.: VC16239741

Molecular Formula: C10H12N2

Molecular Weight: 160.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N2 |

|---|---|

| Molecular Weight | 160.22 g/mol |

| IUPAC Name | 5-amino-2-propan-2-ylbenzonitrile |

| Standard InChI | InChI=1S/C10H12N2/c1-7(2)10-4-3-9(12)5-8(10)6-11/h3-5,7H,12H2,1-2H3 |

| Standard InChI Key | AQBCFZNNXGXTSJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=C(C=C(C=C1)N)C#N |

Introduction

Structural and Molecular Characteristics

The benzene ring in 5-amino-2-isopropylbenzonitrile is substituted with three distinct functional groups: the electron-donating amino group at the para position relative to the nitrile, the bulky isopropyl group at the ortho position, and the electron-withdrawing nitrile group. This arrangement creates a unique electronic environment that influences its chemical behavior. The IUPAC name for this compound is 5-amino-2-(propan-2-yl)benzonitrile, and its canonical SMILES representation is CC(C)C1=NC(=CC=C1N)C#N.

Comparative analysis with the 4-amino-2-isopropyl isomer (CAS: VC18704975) reveals that positional isomerism significantly affects physicochemical properties. For instance, steric hindrance from the isopropyl group in the 2-position may reduce accessibility to the amino group in reactions requiring nucleophilic substitution. Theoretical calculations using density functional theory (DFT) could predict bond angles and dipole moments, but experimental data for this specific compound remain absent.

Synthetic Strategies and Reaction Pathways

The synthesis of 5-amino-2-isopropylbenzonitrile likely follows multi-step routes similar to those used for its positional isomers. A plausible pathway involves:

-

Nitration of 2-isopropylbenzonitrile: Introducing a nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄).

-

Reduction of the nitro group: Catalytic hydrogenation (H₂/Pd-C) or use of reducing agents like SnCl₂ converts the nitro group to an amino group.

Alternative methods may employ Ullmann coupling or Buchwald-Hartwig amination to install the amino group directly, though these require palladium catalysts and optimized conditions . Challenges include regioselectivity in nitration and minimizing side reactions involving the nitrile group, which may hydrolyze under acidic or basic conditions.

Reactivity and Functionalization

The amino and nitrile groups in 5-amino-2-isopropylbenzonitrile offer versatile reaction sites:

-

Amino group: Participates in acylation (e.g., with acetyl chloride), sulfonation, or Schiff base formation, enabling the creation of amides or imines for drug candidate libraries.

-

Nitrile group: Undergoes hydrolysis to carboxylic acids, reduction to amines, or cycloaddition reactions in materials synthesis.

The isopropyl group introduces steric effects that may slow electrophilic aromatic substitution at adjacent positions. For example, bromination or chlorination would likely occur at the 4- or 6-positions rather than the 3-position due to steric blocking by the isopropyl group.

| Property | 5-Amino-2-isopropylbenzonitrile | 4-Amino-2-isopropylbenzonitrile | 4-Amino-3-isopropylbenzonitrile |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₂N₂ | C₁₀H₁₂N₂ | C₁₀H₁₂N₂ |

| Molecular Weight (g/mol) | 160.22 | 160.22 | 160.22 |

| IUPAC Name | 5-amino-2-(propan-2-yl)benzonitrile | 4-amino-2-(propan-2-yl)benzonitrile | 4-amino-3-(propan-2-yl)benzonitrile |

| Key Reactivity | Electrophilic substitution at 4/6 | Nucleophilic aromatic substitution | Steric hindrance at 2-position |

Industrial and Materials Science Applications

The nitrile group’s polarity and the amino group’s hydrogen-bonding capability make this compound a candidate for:

-

Polymer precursors: Copolymerization with acrylates or styrenes to form high-strength resins.

-

Coordination chemistry: As a ligand for transition metals (e.g., Pd, Cu) in catalytic systems, akin to 2-amino-5-bromopyridine’s role in cross-coupling reactions .

Challenges and Future Directions

Current limitations include the lack of experimental data on synthesis yields, spectroscopic characterization (e.g., NMR, IR), and toxicity profiles. Priority research areas should focus on:

-

Optimized synthesis: Developing one-pot methods to improve regioselectivity and reduce purification steps.

-

Biological screening: Evaluating antimicrobial, anticancer, and enzyme inhibition activity in vitro.

-

Computational modeling: Predicting drug-likeness parameters and metabolic pathways using QSAR models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume